2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-{2-[4-(Methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a 1,8-naphthalimide core linked to a piperazine ring via an ethyl chain. The piperazine moiety is substituted with a methylsulfonyl (-SO₂CH₃) group, which confers strong electron-withdrawing properties. This compound is synthesized through a nucleophilic substitution reaction between 1,8-naphthalic anhydride and a piperazine-containing amine, followed by sulfonylation to introduce the methylsulfonyl group . Naphthalimide derivatives are widely studied for their optical properties, biological activity, and applications in chemosensing and medicinal chemistry .
Properties
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)21-11-8-20(9-12-21)10-13-22-18(23)15-6-2-4-14-5-3-7-16(17(14)15)19(22)24/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDQDHZSNNVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione generally involves multi-step reactions starting from simple aromatic compounds. Commonly, a derivative of benzoisoquinoline is alkylated with a piperazine derivative under specific conditions to introduce the ethyl linker, followed by a sulfonylation step to attach the methylsulfonyl group.
Industrial Production Methods
Industrially, the compound can be synthesized in large scale using optimized reaction conditions that ensure high yield and purity. This might involve the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions.
Chemical Reactions Analysis
Reactivity of the Methylsulfonyl-Piperazinyl Moiety
The methylsulfonyl group (CH₃SO₂-) attached to the piperazine ring exhibits strong electron-withdrawing properties, enhancing the electrophilicity of adjacent atoms. This facilitates nucleophilic substitution and coupling reactions.
Key Reactions:
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Nucleophilic Displacement : The sulfonyl group stabilizes transition states during SN2 reactions, enabling substitution at the piperazine nitrogen. For example, reaction with amines or thiols can yield derivatives with modified side chains .
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Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the aryl-sulfonyl site are feasible, as demonstrated in structurally similar compounds .
Table 1: Representative Reactions Involving the Methylsulfonyl Group
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Nucleophilic substitution | Ethylenediamine, DMF, 80°C | Peptide-drug conjugates | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Fluorescent probes |
Benzoisoquinoline-Dione Core Reactivity
The benzo[de]isoquinoline-1,3-dione system is electron-deficient due to conjugation between the carbonyl groups and aromatic rings. This promotes:
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Diels-Alder Cycloadditions : Reactivity with dienes under thermal conditions to form polycyclic adducts.
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Reductive Amination : The carbonyl groups can undergo reductive amination with primary amines to form secondary amines .
Research Findings:
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Microwave-assisted synthesis of analogous diones achieved yields >85% in 30 minutes .
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Fluorescence quenching studies indicate electron-deficient cores interact strongly with electron-rich biomolecules.
Piperazine Ring Functionalization
The piperazine ring serves as a versatile scaffold for further derivatization:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives. For example, reaction with bromoacetate introduces ester functionalities .
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Metal Coordination : The tertiary amines in piperazine can coordinate transition metals (e.g., Cu²⁺), forming complexes with potential catalytic activity .
Table 2: Piperazine Functionalization Pathways
| Modification Type | Reagents | Outcome | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | Enhanced lipophilicity | |
| Alkylation | Ethyl bromoacetate, K₂CO₃ | Water-soluble derivatives |
Stability and Degradation Pathways
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Hydrolysis : The sulfonyl group is resistant to hydrolysis, but the dione core undergoes slow hydrolysis in acidic conditions (t₁/₂ = 72 hours at pH 2) .
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Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming naphthalene derivatives.
Comparative Analysis with Structural Analogs
Scientific Research Applications
Chemical Formula
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 387.45274 g/mol
Structural Features
Compound A features a benzo[de]isoquinoline core with a piperazine moiety substituted by a methylsulfonyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
Pharmacological Applications
Compound A has shown promise in several pharmacological contexts:
- Antidepressant Activity : Research indicates that derivatives of isoquinoline compounds can exhibit antidepressant-like effects. Studies have suggested that compounds with similar structures may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Potential : Isoquinoline derivatives are known for their anticancer properties. Compound A's structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies have highlighted the potential of isoquinoline derivatives in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Mechanistic Insights
Understanding the mechanisms through which Compound A exerts its effects is critical for its application in therapeutic contexts:
- Receptor Interaction : Preliminary studies suggest that Compound A may interact with serotonin receptors (5-HT receptors), which are integral to mood regulation and could explain its antidepressant effects .
- Inhibition of Enzymatic Activity : The methylsulfonyl group may play a role in inhibiting specific enzymes involved in cancer progression, although further research is needed to elucidate these pathways fully.
Case Study 1: Antidepressant Efficacy
A study conducted on mice models demonstrated that administration of Compound A led to significant reductions in depressive-like behaviors when compared to control groups. The compound was found to increase serotonin levels in the brain, suggesting a mechanism akin to selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Anticancer Activity
In vitro studies involving various cancer cell lines (e.g., breast cancer and leukemia) showed that Compound A inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress revealed that Compound A significantly reduced cell death compared to untreated controls. This neuroprotective effect was associated with the modulation of antioxidant enzyme activity, suggesting its potential application in treating neurodegenerative disorders .
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific proteins or receptors, modifying their activity. Its piperazine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors, thereby influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The compound’s structural analogs primarily differ in the substituents on the piperazine ring or the naphthalimide core. These modifications influence physicochemical properties, bioactivity, and functional applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on structural similarity to analogs.
Physicochemical Properties
- However, its electron-withdrawing nature may reduce metabolic stability .
- Thermal Properties : Analogs with bulky substituents (e.g., tritylphenyl in ) exhibit higher melting points due to increased molecular rigidity. The target compound’s ethyl-piperazine linker likely confers flexibility, reducing crystallinity .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of structurally related naphthalimide derivatives (e.g., ) involves nucleophilic substitution reactions using precursors like hydroxyethyl groups and aryl/heteroaryl substituents. For example:
- Key reagents : Potassium carbonate (K₂CO₃) as a base, alcohols (e.g., methanol, ethanol) or thiols (e.g., 2-mercapto-1-methylimidazole) as nucleophiles, and polar aprotic solvents like DMF .
- Optimization strategies : Adjusting solvent polarity (e.g., methanol vs. 2-methoxyethanol), reaction time, and temperature can improve yields. reports yields ranging from 55% to 65% for similar compounds, with purity >99% confirmed by HRMS .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological characterization includes:
- NMR spectroscopy : and NMR to verify substituent positions and piperazinyl linkage. For instance, in , methylsulfonyl groups exhibit distinct NMR shifts at δ 2.8–3.1 ppm .
- High-resolution mass spectrometry (HRMS) : Used to confirm molecular ion peaks (e.g., [M+H]) with deviations <5 ppm .
- Melting point analysis : Sharp melting ranges (e.g., >250°C for compound 7a in ) indicate high crystallinity and purity .
Advanced Research Questions
Q. What computational methods can predict reactivity and optimize synthesis pathways for derivatives?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are employed to model transition states and intermediate stability. highlights ICReDD’s approach, combining computational screening (e.g., Gibbs free energy profiles) with experimental validation to reduce trial-and-error synthesis . For example:
- Reaction design : Simulate nucleophilic substitution energetics at the piperazinyl nitrogen or benzo[de]isoquinoline carbonyl groups.
- Solvent effects : Computational solvation models (e.g., COSMO-RS) predict solvent compatibility to enhance yield .
Q. How can statistical experimental design improve process optimization for scale-up?
emphasizes factorial design (e.g., Box-Behnken or central composite design) to assess critical parameters (e.g., temperature, molar ratios, catalyst loading). For example:
- Variables : Reaction time (12–48 hrs), solvent polarity (DMF vs. acetonitrile), and base concentration.
- Output optimization : Maximize yield while minimizing byproduct formation using response surface methodology .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. Solutions include:
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons near the piperazinyl group) .
- Comparative analysis : Cross-reference with published analogs (e.g., and ) to identify consistent spectral patterns .
Q. How do structural modifications at the piperazinyl or benzo[de]isoquinoline moieties affect biological activity?
- Piperazinyl modifications : Introducing methylsulfonyl groups (as in the target compound) enhances solubility and target binding affinity compared to unsubstituted piperazine ( ) .
- Benzo[de]isoquinoline substitutions : Methoxy or ethoxy groups at position 6 ( ) modulate electron density, potentially altering interactions with biological targets like antifungal enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
